3-Chloropyridazine
Overview
Description
Synthesis Analysis
The synthesis of 3-chloropyridazine typically involves starting materials such as 3,6-dichloropyridazine, with reactions including dechlorination and halogenated reactions to achieve the target compound. For instance, 3-chloropyridazine can be prepared using sodium hydroxide and phosphorus oxychloride at elevated temperatures, yielding the compound with a total yield of 54.1% (Yuan Jing-jun, 2011). Microwave-assisted synthesis has also been reported as an efficient method for synthesizing 3-amino-6-chloro pyridazine, indicating the versatility of methods available for obtaining various derivatives of chloropyridazine (Chen Xue-xi, 2012).
Molecular Structure Analysis
The molecular structure of 3-chloropyridazine derivatives has been elucidated using various spectroscopic techniques, including NMR, IR, LC-MS, and XRD. Detailed structural analysis through Density Functional Theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks have been conducted to understand the molecular geometry, electronic structure, and intermolecular interactions of these compounds, offering insights into their stability and reactivity profiles (Hamdi Hamid Sallam et al., 2021).
Chemical Reactions and Properties
3-Chloropyridazine serves as a key intermediate in the synthesis of various heterocyclic compounds, demonstrating a wide range of chemical reactivity. It undergoes nucleophilic substitution reactions, enabling the synthesis of multifunctionalized derivatives. The compound's reactivity has been exploited in the development of novel herbicides and compounds with potential biological activities, highlighting its importance in medicinal chemistry and agrochemical research (Xiao-Bao Chen & De-Qing Shi, 2008).
Scientific Research Applications
Corrosion Inhibition : 3-Chloropyridazine derivatives have been investigated for their potential as corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds are found to be effective, acting as mixed-type inhibitors, and contributing to the formation of protective films on steel surfaces (Olasunkanmi et al., 2018); (Mashuga et al., 2017).
Pharmacology : Some derivatives of 3-Chloropyridazine have been synthesized and evaluated for analgesic and anti-inflammatory activities, showing potential as non-steroidal anti-inflammatory drugs (NSAIDs) (Husain et al., 2017). Additionally, certain derivatives have demonstrated considerable biological properties such as anti-tumor and anti-inflammatory activity (Sallam et al., 2021).
Antimicrobial Activity : Pyridazine derivatives, including those with 3-Chloropyridazine, have been shown to possess antibacterial and antifungal activity against a variety of microorganisms (El-Mariah et al., 2008).
Synthetic Chemistry : Research has been conducted on the synthesis of 3-Chloropyridazine derivatives and their selective reactions, contributing to the development of new synthetic pathways in chemistry (Morishita et al., 1994).
Antidepressant and Anticancer Activities : Certain 3-Chloropyridazine derivatives have shown antidepressant activity and potential as anticancer agents. For example, some compounds exhibited significant activity against breast cancer cells (Won & Park, 2010); (Rubat et al., 1988).
properties
IUPAC Name |
3-chloropyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2/c5-4-2-1-3-6-7-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWYHNOFSKJKKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60460767 | |
Record name | 3-Chloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropyridazine | |
CAS RN |
1120-95-2 | |
Record name | 3-Chloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60460767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloropyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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